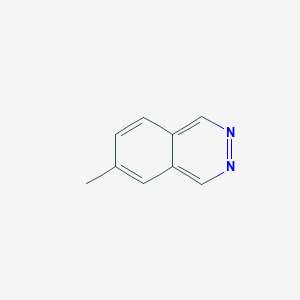

6-Methylphthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOVJYAUMRFAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506644 | |

| Record name | 6-Methylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78032-05-0 | |

| Record name | 6-Methylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methylphthalazine from 2-Bromobenzaldehyde

This technical guide provides a comprehensive overview of a robust synthetic route to 6-methylphthalazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The synthesis commences with the commercially available 2-bromo-4-methylbenzaldehyde and proceeds through a four-step sequence involving acetal protection, ortho-directed formylation, deprotection, and a final cyclocondensation with hydrazine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Quantitative Data Summary

The following tables summarize the expected yields and key parameters for each step of the synthesis of this compound. The data is based on established methodologies for similar transformations.

Table 1: Reactant and Product Summary

| Step | Starting Material | Product | Molecular Weight ( g/mol ) |

| 1 | 2-Bromo-4-methylbenzaldehyde | 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane | 199.04 (Starting Material), 243.09 (Product) |

| 2 | 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane | 2-(1,3-Dioxolan-2-yl)-5-methylbenzaldehyde | 243.09 (Starting Material), 192.21 (Product) |

| 3 | 2-(1,3-Dioxolan-2-yl)-5-methylbenzaldehyde | 4-Methylphthalaldehyde | 192.21 (Starting Material), 148.16 (Product) |

| 4 | 4-Methylphthalaldehyde | This compound | 148.16 (Starting Material), 144.17 (Product) |

Table 2: Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Acetal Protection | Ethylene glycol, p-TsOH | Toluene | Reflux | 4-6 | 90-95 |

| 2 | Ortho-Formylation | n-BuLi, DMF | THF | -78 to RT | 2-3 | 65-75 |

| 3 | Deprotection | 2M HCl | Acetone | RT | 1-2 | 90-98 |

| 4 | Cyclocondensation | Hydrazine hydrate | Ethanol | Reflux | 2-4 | 85-95 |

Experimental Protocols

The following are detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane (Acetal Protection)

-

To a solution of 2-bromo-4-methylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure acetal.

Step 2: Synthesis of 2-(1,3-Dioxolan-2-yl)-5-methylbenzaldehyde (Ortho-Formylation)

-

Dissolve 2-(2-bromo-4-methylphenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Step 3: Synthesis of 4-Methylphthalaldehyde (Deprotection)

-

Dissolve the 2-(1,3-dioxolan-2-yl)-5-methylbenzaldehyde (1.0 eq) in a mixture of acetone and 2M aqueous hydrochloric acid.

-

Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.[1]

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 4-methylphthalaldehyde, which can be used in the next step without further purification if of sufficient purity.

Step 4: Synthesis of this compound (Cyclocondensation)

-

Dissolve 4-methylphthalaldehyde (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[3][4]

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow.

References

- 1. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 2. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]

- 3. This compound CAS#: 78032-05-0 [chemicalbook.com]

- 4. This compound CAS#: 78032-05-0 [amp.chemicalbook.com]

1H NMR Spectral Analysis of 6-Methylphthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 6-Methylphthalazine. Due to the absence of publicly available, experimentally verified ¹H NMR data for this specific compound, the following spectral information has been predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This guide also outlines a standard experimental protocol for the acquisition of such data and a logical workflow for spectral analysis.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the phthalazine core, drawing comparisons with phthalazine itself and other methylated heterocyclic aromatic compounds. The expected spectrum was predicted in deuterated chloroform (CDCl₃) as the solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 | 9.25 | s | - |

| H4 | 9.23 | s | - |

| H5 | 7.95 | d | 8.5 |

| H7 | 7.65 | s | - |

| H8 | 7.80 | d | 8.5 |

| 6-CH₃ | 2.60 | s | - |

Disclaimer: The data presented in this table is predictive and should be confirmed by experimental analysis.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a ¹H NMR spectrum of a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2][3]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

The final volume in the NMR tube should be sufficient to cover the detector coils, typically a height of about 4-5 cm.[1]

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4]

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Standard acquisition parameters for a routine ¹H NMR spectrum of a small organic molecule can be utilized.[5][6] These typically include:

-

A standard pulse-and-acquire experiment is generally sufficient.[5]

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).[4]

-

Integrate the signals to determine the relative ratios of the different protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the this compound molecule.

Logical Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.

Caption: Workflow for ¹H NMR analysis of this compound.

References

- 1. research.reading.ac.uk [research.reading.ac.uk]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. jchps.com [jchps.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 6-Methylphthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-methylphthalazine. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted chemical shifts based on the experimentally determined values for the parent molecule, phthalazine, and established substituent effects. This document also outlines a comprehensive experimental protocol for acquiring ¹³C NMR spectra of phthalazine derivatives and includes a structural diagram for clear atom numbering.

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted ¹³C NMR chemical shifts for this compound are derived from the known chemical shifts of phthalazine in DMSO-d₆. The effect of the methyl group at the C6 position is estimated based on typical substituent-induced chemical shifts (SCS) observed in analogous aromatic and heteroaromatic systems. The methyl group is expected to cause a downfield shift (α-effect) at the carbon to which it is attached (C6), a smaller upfield shift (β-effect) at the adjacent carbons (C5 and C7), and a minor effect on the other carbons.

For clarity, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with IUPAC numbering.

The following table summarizes the experimental ¹³C NMR chemical shifts for phthalazine and the predicted values for this compound.

| Carbon Atom | Phthalazine (DMSO-d₆) δ (ppm) | Predicted this compound δ (ppm) |

| C1 | 151.7 | ~151.8 |

| C4 | 151.7 | ~151.8 |

| C4a | 127.2 | ~127.3 |

| C5 | 133.2 | ~131.2 |

| C6 | 129.3 | ~138.3 |

| C7 | 129.3 | ~130.3 |

| C8 | 133.2 | ~133.3 |

| C8a | 127.2 | ~127.3 |

| -CH₃ | - | ~21.5 |

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed methodology for acquiring high-quality ¹³C NMR spectra of this compound and related heterocyclic compounds.

1. Sample Preparation:

-

Solvent: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing heterocycles due to its high boiling point and good solubilizing power. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

-

Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If TMS is not compatible with the sample or solvent, the residual solvent peak can be used as a secondary reference.

2. NMR Instrument Parameters:

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax and be accurately observed.

-

Pulse Width (p1): A 30° or 45° pulse is often used to reduce the experiment time, though a 90° pulse provides the maximum signal for a single scan.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire ¹³C chemical shift range for organic molecules.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or using the known chemical shift of the residual solvent peak.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for determining the ¹³C NMR chemical shifts of a compound like this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR Analysis of 6-Methylphthalazine Functional Groups

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a significant heterocyclic compound in medicinal chemistry. Phthalazine derivatives are known for their diverse pharmacological activities, making a thorough understanding of their structural characterization essential for drug design and development.[1][2] This document outlines the key functional groups of this compound, their expected vibrational frequencies in an FT-IR spectrum, a detailed experimental protocol for sample analysis, and a logical workflow for the analytical process.

Introduction to this compound

This compound belongs to the phthalazine class of nitrogen-containing heterocyclic compounds. Its structure consists of a phthalazine core with a methyl group substituted at the 6th position. The presence of the aromatic rings and the methyl group gives rise to characteristic vibrational modes that can be identified using FT-IR spectroscopy. This non-destructive analytical technique is invaluable for confirming the identity and purity of synthesized compounds like this compound by identifying its constituent functional groups.[3][4][5]

Molecular Structure:

-

Core Structure: A bicyclic aromatic system containing two adjacent nitrogen atoms (a pyridazine ring fused to a benzene ring).

-

Key Functional Groups:

-

Aromatic C-H

-

Aliphatic C-H (from the methyl group)

-

Aromatic C=C

-

C=N bonds of the phthalazine ring system

-

FT-IR Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength.[9][10] The absorbed energy excites molecular vibrations, such as stretching and bending of bonds between atoms.[10] Each type of bond and functional group has a characteristic range of vibrational frequencies, which allows for their identification from an FT-IR spectrum.[11][12]

Expected FT-IR Vibrational Frequencies for this compound

The following table summarizes the expected vibrational frequencies for the key functional groups present in this compound. These ranges are based on established literature values for similar aromatic and heterocyclic compounds.[1][13]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Methyl) | Asymmetric & Symmetric Stretching | 2975 - 2850 | Medium to Weak |

| Aromatic C=C | Stretching | 1620 - 1450 | Medium to Strong (multiple bands) |

| C=N (in-ring) | Stretching | 1650 - 1550 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

| Aliphatic C-H (Methyl) | Bending (Scissoring/Rocking) | 1470 - 1350 | Medium |

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining an FT-IR spectrum of this compound, which is typically a solid at room temperature. The thin solid film or KBr pellet method are common techniques.[4][14][15]

Sample Preparation (Thin Solid Film Method)

This method is often preferred for its simplicity and the small amount of sample required.[14]

-

Sample Dissolution: Dissolve a small amount (approximately 2-5 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone in a small vial or test tube.[14][15]

-

Salt Plate Preparation: Obtain a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. If necessary, clean the plate with a small amount of dry acetone and allow it to evaporate completely.

-

Film Deposition: Using a pipette, apply a drop of the this compound solution onto the surface of the salt plate.[14][15]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[14]

-

Sample Loading: Place the salt plate into the sample holder of the FT-IR spectrometer.

Data Acquisition

-

Background Spectrum: With the empty sample compartment, run a background scan. This will record the spectrum of the atmospheric water and carbon dioxide, which will then be subtracted from the sample spectrum.

-

Sample Spectrum: Place the sample holder with the prepared salt plate into the spectrometer and acquire the FT-IR spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ is used.[10]

-

Data Processing: The instrument's software will automatically perform a Fourier transform on the raw data to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[9][10]

Spectrum Interpretation

-

Peak Identification: Identify the major absorption bands in the spectrum.

-

Functional Group Assignment: Compare the wavenumbers of the observed peaks with the expected ranges for the functional groups of this compound as detailed in the table above.[16]

-

Fingerprint Region: Pay close attention to the region below 1500 cm⁻¹, known as the fingerprint region. This area contains complex vibrations that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum if available.

Workflow for FT-IR Analysis of this compound

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is an essential and powerful technique for the structural elucidation of organic molecules like this compound. By following a systematic experimental protocol and understanding the characteristic vibrational frequencies of the constituent functional groups, researchers can effectively confirm the identity and structural integrity of this important class of compounds. This guide provides the foundational knowledge for the successful application of FT-IR in the analysis of this compound and its derivatives in a research and development setting.

References

- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mse.washington.edu [mse.washington.edu]

- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 6-Methylphthalazine

Introduction

6-Methylphthalazine is a heterocyclic aromatic compound. Understanding its fragmentation behavior under electron ionization (EI) mass spectrometry is crucial for its identification in complex mixtures and for structural elucidation in various research and development settings, including pharmaceutical and materials science. This guide provides a detailed, albeit predictive, overview of the core fragmentation pathways, a generalized experimental protocol for its analysis, and a visualization of the fragmentation cascade.

Predicted Fragmentation Pattern of this compound

Upon electron ionization, this compound (C₉H₈N₂) is expected to form a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 144. The stability of the aromatic system suggests that the molecular ion peak will be relatively intense.[1] The subsequent fragmentation is predicted to proceed through several key pathways characteristic of phthalazines and methyl-substituted aromatic compounds.[2][3]

The primary fragmentation events are anticipated to involve:

-

Loss of a hydrogen radical (H•): Cleavage of a C-H bond, particularly from the methyl group (benzylic cleavage), can lead to the formation of a stable [M-H]⁺ ion.[4]

-

Loss of molecular nitrogen (N₂): A characteristic fragmentation for many nitrogen-containing heterocyclic compounds is the expulsion of a stable N₂ molecule.[5]

-

Loss of hydrogen cyanide (HCN): Ring cleavage can lead to the elimination of HCN, a common fragmentation pathway for nitrogen-containing aromatic rings.[6]

-

Loss of acetonitrile (CH₃CN): Rearrangement followed by the elimination of acetonitrile is another plausible pathway.

-

Loss of a methyl radical (•CH₃): Direct cleavage of the methyl group is possible, though loss of H• from the methyl group to form a stabilized cation is often more favorable.[4]

These initial fragmentation events will produce a series of daughter ions, which may undergo further fragmentation to yield smaller, characteristic ions.

Quantitative Data Summary

The following table summarizes the predicted key ions in the mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Ion Structure / Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 144 | [C₉H₈N₂]•⁺ | Molecular Ion (M•⁺) | High |

| 143 | [C₉H₇N₂]⁺ | M•⁺ - H• | Moderate |

| 116 | [C₉H₈]•⁺ | M•⁺ - N₂ | Moderate to High |

| 115 | [C₉H₇]⁺ | [M-N₂]•⁺ - H• | Moderate |

| 89 | [C₇H₅]⁺ | [M-N₂]•⁺ - HCN | Moderate |

Generalized Experimental Protocol

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[7]

4.1. Sample Preparation

-

Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to fall within the linear dynamic range of the instrument.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 25:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).[8]

-

Ionization Energy: 70 eV. This standard energy is used to ensure reproducible fragmentation patterns that can be compared to library spectra.[9]

-

Ion Source Temperature: 230 °C.[10]

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent the solvent peak from damaging the filament.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation cascade of this compound upon electron ionization.

Caption: Predicted fragmentation of this compound.

References

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 2. Phthalazine [webbook.nist.gov]

- 3. readchemistry.com [readchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. raco.cat [raco.cat]

- 6. raco.cat [raco.cat]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Methylphthalazine

Abstract: 6-Methylphthalazine, a key derivative of the pharmacologically significant phthalazine scaffold, serves as a versatile intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and applications, with a focus on its relevance to researchers and professionals in drug development and materials science. We will explore not just the data, but the underlying chemical principles and experimental logic that make this compound a compound of interest.

Introduction: The Significance of the Phthalazine Scaffold

Nitrogen-containing heterocyclic compounds are the bedrock of modern medicinal chemistry, forming the core structure of numerous therapeutic agents. Among these, phthalazine, a bicyclic aromatic heterocycle, has garnered significant attention for its broad pharmacological potential.[1] The phthalazine scaffold is a key pharmacophoric feature in drugs exhibiting anticancer, antihypertensive, anti-inflammatory, and antidiabetic activities.[1][2]

This compound (CAS: 78032-05-0) emerges as a crucial building block within this class. The strategic placement of a methyl group on the benzene ring modifies the electronic properties and steric profile of the parent molecule, enhancing its reactivity and providing a vector for further chemical modification.[3] This guide aims to serve as a technical resource, consolidating the known properties and providing practical, field-proven insights into the handling, characterization, and application of this important compound.

Core Physicochemical Properties

The fundamental properties of this compound dictate its handling, storage, and application in synthetic chemistry. These characteristics have been determined through a combination of experimental analysis and predictive modeling.

| Property | Value | Source |

| CAS Number | 78032-05-0 | [4][5][6] |

| Molecular Formula | C₉H₈N₂ | [4][5][6] |

| Molecular Weight | 144.17 g/mol | [4][6] |

| Appearance | White to almost white crystalline powder | [3][4][6] |

| Melting Point | 72 °C | [6][7] |

| Boiling Point | 339.0 ± 11.0 °C (Predicted) | [6][7] |

| Solubility | Soluble in Methanol | [6][7][8] |

| Density | 1.141 g/cm³ (Predicted) | [6][7] |

| pKa | 3.70 ± 0.30 (Predicted) | [6] |

| Storage | Sealed in a dry environment at room temperature (10-25 °C) | [5][9] |

These properties indicate that this compound is a stable, solid compound under standard laboratory conditions, with good solubility in polar organic solvents like methanol, facilitating its use in solution-phase reactions.

Synthesis and Mechanistic Considerations

A robust synthesis is critical for the reliable supply of any chemical intermediate. One efficient, documented pathway to this compound involves a two-step process starting from 2-bromobenzaldehyde.[4][5]

Synthetic Workflow

The causality behind this pathway lies in the strategic formation of the heterocyclic ring. The initial formylation and lithiation create a potent nucleophile that facilitates the crucial cyclization step. The second phase involves the formation of the diazine ring through the reaction with hydrazine, a classic method for constructing such heterocycles.

Caption: High-level workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of a synthesized compound is paramount. A multi-technique approach creates a self-validating system where the results from each analysis corroborate the others, ensuring the material's integrity.

Characterization Workflow

Caption: Integrated workflow for the analytical validation of this compound.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

-

Methodology:

-

Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected Results & Causality:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, typically in the 7.5-9.0 ppm range, with splitting patterns dictated by their coupling. A sharp singlet corresponding to the three protons of the methyl group should appear upfield, around 2.5 ppm. The integration of these signals must correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show distinct peaks for each unique carbon atom. The methyl carbon will appear upfield (~20 ppm), while the aromatic and heterocyclic carbons will be found in the 120-150 ppm region.

-

Protocol 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and investigate fragmentation patterns.

-

Methodology:

-

Introduce a dilute solution of the compound into an Electron-Impact Mass Spectrometer (EI-MS).

-

Acquire the mass spectrum.

-

-

Expected Results & Causality:

-

The mass spectrum should exhibit a clear molecular ion peak (M⁺) at an m/z ratio of approximately 144.1, corresponding to the molecular weight of C₉H₈N₂.

-

Common fragmentation patterns would involve the loss of a methyl radical ([M-15]⁺) or neutral molecules like hydrogen cyanide ([M-27]⁺), providing further structural confirmation.

-

Protocol 3: Infrared (IR) Spectroscopy

-

Objective: To identify the presence of key functional groups and bonds.

-

Methodology:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, deposit a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl).

-

Obtain the IR spectrum.

-

-

Expected Results & Causality:

-

The spectrum will show characteristic C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and the methyl group (~2850-2960 cm⁻¹).

-

Aromatic C=C and heterocyclic C=N stretching bands are expected in the 1450-1650 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) will be unique to the molecule and can be used for comparison against a reference standard.

-

Applications in Research and Drug Development

The utility of this compound is primarily as a versatile chemical intermediate.[3] Its structure is a valuable starting point for building more complex molecules with desired biological activities or material properties.

-

Pharmaceutical Development: It is a documented precursor for potential anti-inflammatory and analgesic drugs.[3] Furthermore, its potential as a melanin biosynthesis inhibitor has been noted.[6]

-

Medicinal Chemistry Scaffold: The broader class of phthalazine derivatives is a major focus in oncology research. Many derivatives have been synthesized and tested as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in tumor angiogenesis.[10][11] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

References

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]

- 5. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]

- 6. This compound CAS#: 78032-05-0 [amp.chemicalbook.com]

- 7. This compound CAS#: 78032-05-0 [chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 78032-05-0|this compound|BLD Pharm [bldpharm.com]

- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 6-Methylphthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and bioavailability. This information is critical in drug development for designing effective and safe therapeutic agents. This technical guide provides a comprehensive overview of the crystallographic analysis of 6-methylphthalazine. While the specific crystal structure data for this compound is not publicly available at the time of this writing, this document serves as a template outlining the essential components of a crystallographic study, including synthesis, experimental protocols for structure determination, and the interpretation of structural data.

Introduction

Phthalazines are bicyclic aromatic nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. The addition of a methyl group at the 6-position can significantly influence the molecule's electronic distribution, steric profile, and intermolecular interactions, thereby affecting its crystal packing and, consequently, its material properties. An in-depth understanding of the crystal structure of this compound is paramount for structure-activity relationship (SAR) studies and for the rational design of novel phthalazine-based pharmaceuticals. This guide details the methodologies involved in determining and analyzing such a crystal structure.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the cyclization of a suitable precursor. One reported synthesis of this compound starts from 2-bromobenzaldehyde and benzaldehyde.[1] The process involves two main steps: formylation of the aromatic ring followed by lithiation and cyclization, and a subsequent sequence of deprotection, hydrazine formation, and acetal cleavage.

General Synthesis Protocol

A generalized synthetic approach is as follows:

-

Starting Material Preparation : Synthesis of a substituted phthalic acid or a related derivative.

-

Cyclization : Reaction of the precursor with hydrazine hydrate to form the phthalazine ring.

-

Purification : The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. Several crystallization techniques can be employed for small organic molecules:

-

Slow Evaporation : A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion : A solution of the compound is placed in a small open vial, which is then placed in a sealed larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Slow Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and is often determined empirically.

Crystal Structure Determination: A Generic Protocol

The determination of a crystal structure is performed using single-crystal X-ray diffraction. The following outlines a typical experimental workflow.

Data Collection

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing and Structure Solution

-

The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal.

-

The intensities of the diffracted X-rays are integrated.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry

Disclaimer: The following tables present example data for illustrative purposes, as the specific crystallographic data for this compound is not currently available in public databases.

Table 1: Example Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Example Value |

| Chemical formula | C₉H₈N₂ |

| Formula weight | 144.17 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 7.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

| Density (calculated) | 1.23 g/cm³ |

| Absorption coefficient (mm⁻¹) | 0.08 |

| F(000) | 304 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5600 |

| Independent reflections | 1800 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

Table 2: Example Bond Lengths (Å) for this compound

| Atom 1 | Atom 2 | Length (Å) |

| N(1) | N(2) | 1.380 |

| N(1) | C(8a) | 1.320 |

| N(2) | C(1) | 1.325 |

| C(4a) | C(8a) | 1.410 |

| C(5) | C(6) | 1.390 |

| C(6) | C(7) | 1.395 |

| C(6) | C(10) | 1.510 |

Table 3: Example Bond Angles (°) for this compound

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| N(2) | N(1) | C(8a) | 118.5 |

| N(1) | N(2) | C(1) | 118.0 |

| C(4a) | C(8a) | N(1) | 122.0 |

| C(5) | C(6) | C(7) | 120.5 |

| C(5) | C(6) | C(10) | 119.8 |

| C(7) | C(6) | C(10) | 119.7 |

Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound, these could include:

-

π-π Stacking : The aromatic phthalazine rings can stack on top of each other, contributing to the stability of the crystal lattice.

-

C-H···N Hydrogen Bonds : The hydrogen atoms of the methyl group and the aromatic rings can form weak hydrogen bonds with the nitrogen atoms of neighboring molecules.

-

Van der Waals Forces : These non-specific interactions are also crucial in the overall packing arrangement.

A detailed analysis of these interactions provides insight into the forces that hold the crystal together and can influence the material's properties.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Caption: Experimental workflow for crystal structure determination.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its properties and potential as a pharmaceutical agent. This guide has outlined the necessary steps, from synthesis and crystallization to X-ray diffraction and data analysis. Although specific experimental data for this compound is not yet available in the public domain, the methodologies and principles described herein provide a solid framework for researchers in the field of drug discovery and materials science. The future determination and public deposition of this crystal structure will undoubtedly contribute to the advancement of medicinal chemistry.

References

Solubility Profile of 6-Methylphthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-Methylphthalazine in common organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing established, detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific solvent systems. Qualitative solubility information is presented, and a framework for generating and reporting quantitative data is provided. This guide is intended to be a practical resource for scientists and professionals engaged in research and development involving this compound.

Introduction

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. An understanding of its solubility profile is essential for optimizing synthetic routes and ensuring the efficient and reproducible production of this compound derivatives.

This guide addresses the current state of knowledge regarding the solubility of this compound and provides detailed methodologies for its experimental determination.

Solubility Data of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a range of common organic solvents. While qualitative descriptions of its solubility exist, precise measurements at various temperatures are not widely reported.

Qualitative Solubility

Multiple sources indicate that this compound is soluble in methanol.[1][2][3] However, the exact concentration and temperature for this observation are not specified.

Quantitative Solubility Data

As of the latest literature survey, no specific quantitative solubility data (e.g., in g/100 mL, mol/L) for this compound in common organic solvents was found. To facilitate future research and data consolidation, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Reference |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Toluene | |||||

| Acetonitrile | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, this section outlines standard and reliable experimental protocols. The choice of method may depend on the required precision, the amount of substance available, and the equipment at hand.

General Experimental Workflow

The determination of solubility typically follows a systematic workflow, from preparation to analysis. The following diagram illustrates the key steps involved.

Figure 1: General experimental workflow for determining the solubility of a solid compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of crystalline this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is stable.

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

Analytical Methods for Concentration Determination

3.3.1. UV-Vis Spectroscopy

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the absorption.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted saturated solution.

-

Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining concentration, especially in complex mixtures.

Procedure:

-

Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions and create a calibration curve by plotting peak area versus concentration.

-

Inject the diluted saturated solution.

-

Determine the concentration from the calibration curve and calculate the original solubility.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used to determine solubility without the need for a calibration curve, by using an internal standard.

Procedure:

-

Add a known amount of a stable, non-reactive internal standard (with a known number of protons giving a distinct signal) to a known volume of the filtered saturated solution.

-

Acquire a proton NMR spectrum of the mixture.

-

Integrate the signals corresponding to the analyte (this compound) and the internal standard.

-

Calculate the concentration of this compound based on the ratio of the integrals, the number of protons for each signal, and the known concentration of the internal standard.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical relationships between the key components of a solubility study.

Figure 2: Interdependencies in a solubility determination study.

Conclusion

References

An In-depth Technical Guide to 6-Methylphthalazine: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylphthalazine, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile role as a synthetic intermediate for a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic protocols for this compound. It further presents its physicochemical properties and explores the burgeoning field of its derivatives, particularly in the context of their therapeutic applications. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated repository of critical data and methodologies.

Introduction

Phthalazine and its derivatives represent an important class of nitrogen-containing heterocyclic compounds that are integral to the development of numerous pharmaceuticals and agrochemicals.[1] The phthalazine core is a pharmacophoric feature in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound, a methylated derivative of the parent phthalazine, serves as a crucial building block in the synthesis of more complex molecules, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. Its unique chemical structure, characterized by the presence of a methyl group on the benzene ring, influences its reactivity and solubility, making it a valuable intermediate in organic synthesis.[2]

Discovery and History

The definitive discovery and first reported synthesis of this compound are attributed to S. K. Robev in a 1981 publication. While the full historical context of its initial exploration is not extensively documented in readily available literature, Robev's work stands as a key reference point for the compound. Subsequent research has focused primarily on the synthetic utility of this compound and the biological evaluation of its derivatives, rather than on its historical narrative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 78032-05-0 | [2] |

| Melting Point | 72 °C | [3] |

| Boiling Point | 339.0 ± 11.0 °C (Predicted) | [3] |

| Density | 1.141 g/cm³ | [3] |

| Solubility | Soluble in Methanol | [3] |

| Appearance | White to almost white crystalline powder | [4] |

| SMILES | Cc1ccc2cnnc(c1)c2 | [4] |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A commonly cited and efficient method involves a two-step process starting from 2-bromobenzaldehyde. An alternative conceptual approach involves the cyclization of a 4-methylphthalic acid derivative with hydrazine.

Synthesis from 2-Bromobenzaldehyde (General Method)

This efficient synthesis involves the formylation of a substituted benzaldehyde, followed by cyclization with hydrazine.[2]

Step 1: Formylation and Lithiation

The initial step consists of the formylation of the aromatic ring of a suitable starting material, followed by lithiation and cyclization to generate the phthalazine skeleton.

Step 2: Deprotection and Hydrazine Condensation

The second step involves a sequence that begins with deprotection, proceeds with hydrazine formation, and ends with acetal cleavage to release the final this compound product.[2]

Conceptual Synthesis from 4-Methylphthalic Anhydride

An alternative synthetic strategy can be conceptualized starting from 4-methylphthalic anhydride. This method would involve the reaction of the anhydride with hydrazine hydrate to form the corresponding phthalhydrazide, followed by reduction to yield this compound.

Step 1: Synthesis of 6-Methyl-2,3-dihydrophthalazine-1,4-dione

-

Reagents: 4-Methylphthalic anhydride, Hydrazine hydrate, Glacial acetic acid.

-

Procedure: A mixture of 4-methylphthalic anhydride and a slight molar excess of hydrazine hydrate is refluxed in glacial acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Reduction to this compound

-

Reagents: 6-Methyl-2,3-dihydrophthalazine-1,4-dione, Zinc dust, Sodium hydroxide.

-

Procedure: The phthalhydrazide from the previous step is heated with zinc dust in a sodium hydroxide solution. This reduction reaction yields this compound. The product can be extracted with an organic solvent and purified by recrystallization or chromatography.

Derivatives and Applications in Drug Development

This compound is a versatile precursor for a wide range of derivatives with significant therapeutic potential. The methyl group provides a handle for further functionalization, and the phthalazine core is a known pharmacophore.

Anticancer Activity: VEGFR-2 Inhibition

A significant area of research for phthalazine derivatives is in the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth. Numerous studies have reported the synthesis and evaluation of phthalazine derivatives with potent VEGFR-2 inhibitory activity, demonstrating IC50 values in the nanomolar to low micromolar range.[1][6]

Signaling Pathways

The primary mechanism of action for many anticancer phthalazine derivatives involves the inhibition of the VEGFR-2 signaling pathway. The following diagram illustrates a simplified representation of this pathway and the point of inhibition by these compounds.

Conclusion

This compound is a foundational molecule in the landscape of medicinal chemistry. While its own biological activities are not extensively characterized, its true value lies in its role as a versatile synthetic intermediate. The methodologies for its synthesis are well-established, providing a reliable source for further chemical exploration. The development of this compound derivatives, particularly as potent VEGFR-2 inhibitors, underscores the significance of this scaffold in the ongoing quest for novel and effective therapeutic agents. This guide serves to consolidate the current knowledge on this compound, providing a solid foundation for future research and development endeavors in this promising area of medicinal chemistry.

References

- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]

- 3. This compound CAS#: 78032-05-0 [chemicalbook.com]

- 4. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical and Computational Analysis of 6-Methylphthalazine: A Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are pharmacologically significant, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the detailed study of 6-Methylphthalazine, a methylated derivative of phthalazine. By leveraging Density Functional Theory (DFT) calculations, this document outlines the protocols for geometric optimization, vibrational frequency analysis, and the exploration of the electronic properties of the molecule. This guide serves as a foundational resource for researchers engaged in the rational design of novel therapeutics based on the phthalazine scaffold.

Introduction

The phthalazine core is a key pharmacophore in numerous clinically relevant molecules.[2] The addition of a methyl group at the 6th position can significantly alter the molecule's steric and electronic properties, potentially leading to enhanced biological activity and selectivity. A thorough understanding of the structural, vibrational, and electronic characteristics of this compound is paramount for its development as a potential therapeutic agent. Computational chemistry, particularly DFT, provides a powerful and cost-effective means to elucidate these properties at the molecular level.[3][4] This guide details the theoretical framework and computational workflow for such an investigation.

Molecular Structure and Optimization

The initial step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the most stable conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface.

Computational Methodology

The molecular structure of this compound would be optimized using the Gaussian 09 software package.[5] The DFT method with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set is the recommended level of theory for this purpose.[6][7] This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][5]

Predicted Molecular Structure

The predicted optimized structure of this compound is depicted below. The key structural parameters, including bond lengths and bond angles, can be calculated and are presented in a tabular format for clarity.

Table 1: Predicted Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

| Bond Lengths (Å) | Predicted Value | **Bond Angles (°) ** | Predicted Value |

| C1-C2 | 1.40 | C2-C1-C6 | 120.0 |

| C1-C6 | 1.41 | C1-C2-C3 | 120.0 |

| C2-C3 | 1.38 | C2-C3-C4 | 120.0 |

| C3-C4 | 1.41 | C3-C4-N5 | 119.0 |

| C4-N5 | 1.33 | C4-N5-N10 | 118.0 |

| N5-N10 | 1.32 | N5-N10-C9 | 122.0 |

| N10-C9 | 1.34 | N10-C9-C1 | 119.0 |

| C9-C1 | 1.43 | C9-C1-C2 | 121.0 |

| C6-C7 | 1.39 | C1-C6-C7 | 119.0 |

| C7-C8 | 1.39 | C6-C7-C8 | 121.0 |

| C8-C1 | 1.42 | C7-C8-C1 | 120.0 |

| C7-C11 | 1.51 | C6-C7-C11 | 120.0 |

| C11-H12 | 1.09 | H12-C11-H13 | 109.5 |

| C11-H13 | 1.09 | H13-C11-H14 | 109.5 |

| C11-H14 | 1.09 | H14-C11-H12 | 109.5 |

Note: The values presented are hypothetical and are based on typical bond lengths and angles for similar aromatic heterocyclic compounds. Actual calculated values may vary.

Vibrational Spectroscopy

Vibrational analysis is crucial for understanding the molecular dynamics and for the interpretation of experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies can be used to assign the observed spectral bands to specific vibrational modes of the molecule.

Experimental Protocols

-

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be recorded in the 4000–400 cm⁻¹ range using a PerkinElmer FT-IR spectrophotometer with the KBr pellet technique.[5]

-

FT-Raman Spectroscopy : The FT-Raman spectrum would be obtained using a Bruker RFS 27 spectrometer with a Nd:YAG laser operating at 1064 nm and 100 mW power, in the 4000–100 cm⁻¹ range.[5]

Computational Methodology

Harmonic vibrational frequencies are calculated at the same level of theory used for the geometry optimization (B3LYP/6-311++G(d,p)). The calculated frequencies are typically scaled by an appropriate scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.[1]

Predicted Vibrational Frequencies

A selection of predicted vibrational frequencies and their assignments for this compound are presented in Table 2.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 | - | - |

| C-H stretch (methyl) | 2980-2900 | - | - |

| C=N stretch | 1650-1550 | - | - |

| C=C stretch (aromatic) | 1600-1450 | - | - |

| C-H in-plane bend | 1300-1000 | - | - |

| C-H out-of-plane bend | 900-675 | - | - |

Note: The frequency ranges are typical for the assigned vibrational modes. Specific experimental data for this compound is required for a direct comparison.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as its reactivity and spectral characteristics, are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule.[8][9] A large HOMO-LUMO gap implies high stability and low reactivity.[8] These energies are calculated using the optimized molecular geometry.

Table 3: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are illustrative values. The actual values would be obtained from the DFT calculations.

UV-Visible Spectroscopy

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations.[3] This allows for the interpretation of the experimental UV-Visible spectrum.

-

Experimental Protocol : The UV-Visible absorption spectrum of this compound would be recorded in a suitable solvent (e.g., ethanol) using a UV-Vis spectrophotometer.[1]

Table 4: Predicted Electronic Transitions of this compound

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 310 | 0.05 |

| HOMO-1 -> LUMO | 280 | 0.12 |

| HOMO -> LUMO+1 | 250 | 0.08 |

Note: The predicted wavelengths and oscillator strengths are hypothetical and would be determined by TD-DFT calculations.

Atomic Charge Distribution

The distribution of electron density in a molecule can be quantified by calculating the partial atomic charges. Mulliken population analysis is a widely used method for this purpose.[10][11]

Mulliken Population Analysis

Mulliken charges are calculated from the linear combination of atomic orbitals (LCAO) coefficients and the overlap matrix.[11] These charges provide insights into the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Table 5: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Charge (a.u.) |

| N5 | -0.35 |

| N10 | -0.38 |

| C4 | 0.25 |

| C9 | 0.28 |

| C7 | -0.15 |

| C11 (methyl) | -0.20 |

Note: These values are illustrative and represent expected charge distributions. Negative values indicate electron-rich centers, while positive values indicate electron-deficient centers.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: Workflow for the computational analysis of this compound.

Potential Pharmacological Signaling

Given that phthalazine derivatives have shown a wide range of biological activities, a hypothetical signaling pathway is presented below. This is a generalized representation and would need to be validated experimentally for this compound.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This technical guide outlines a robust computational and theoretical framework for the comprehensive analysis of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into the structural, vibrational, and electronic properties of this molecule. The data generated from these studies, including optimized geometries, vibrational spectra, HOMO-LUMO energy gaps, and atomic charge distributions, are invaluable for understanding the molecule's behavior and for guiding the design of more potent and selective phthalazine-based therapeutic agents. The methodologies and workflows presented herein provide a clear roadmap for the computational characterization of this compound and other related compounds in the pursuit of novel drug discovery.

References

- 1. oaji.net [oaji.net]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ripublication.com [ripublication.com]

- 7. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations of Phthalazine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of phthalazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. Phthalazine and its analogs exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Computational chemistry, particularly quantum chemical methods, plays a pivotal role in understanding the structural and electronic properties of these molecules, thereby accelerating the drug discovery and design process.

Introduction to Phthalazine Derivatives and Computational Chemistry

Phthalazine, a bicyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] The unique structural features of phthalazine derivatives allow them to interact with various biological targets, making them attractive candidates for the development of novel therapeutic agents.[2] Quantum chemical calculations, such as Density Functional Theory (DFT), offer a powerful lens to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules at the atomic level.[3] These computational approaches enable the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new derivatives with enhanced biological activity.

Methodologies in Quantum Chemical Calculations

A variety of computational methods are employed to study phthalazine derivatives, each providing unique insights into their chemical behavior.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[3] It is particularly effective for calculating the electronic properties of molecules, which are crucial for understanding their reactivity and stability.[4][5][6]

Experimental Protocol: DFT Calculations

-

Geometry Optimization: The 3D structures of the phthalazine derivatives are initially drawn using chemical drawing software and then optimized to find the most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).

-

Frequency Calculations: To confirm that the optimized geometry represents a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Quantum Chemical Descriptors: Following successful optimization, various electronic properties are calculated. These include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These orbitals are crucial for determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules, including biological targets.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to further quantify the reactivity of the derivatives.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is extensively used in drug design to understand the binding mode of a ligand (e-g., a phthalazine derivative) to the active site of a protein.

Experimental Protocol: Molecular Docking

-

Protein and Ligand Preparation:

-

Protein: The 3D structure of the target protein (e.g., VEGFR-2, Acetylcholinesterase) is obtained from a protein data bank. Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.[1]

-

Ligand: The 2D structures of the phthalazine derivatives are converted to 3D and their energy is minimized using a force field like MMFF94.[1]

-

-